Meclofenoxate Hydrochloride

Pharmacokinetics Blood-Brain Barrier Drug Delivery

Specify Meclofenoxate HCl for studies requiring efficient brain delivery of DMAE. Unique esterification yields superior BBB penetration vs. unesterified DMAE. Select for research on NMDA receptor plasticity in cognitively resilient models, diverging from Piracetam's inactivity. Its distinct monoamine modulation (↓cortical NA, ↑hippocampal DA) vs. Citicoline enables targeted pathway dissection. Essential for antisenescence studies on glial lipofuscin reduction.

Molecular Formula C12H17Cl2NO3
Molecular Weight 294.17 g/mol
CAS No. 51-68-3
Cat. No. B1676130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclofenoxate Hydrochloride
CAS51-68-3
SynonymsAtsefen
Centrophenoxine
Cerutil
Cetrexin
Helfergin
Meclofenoxate
Meclofenoxate Hydrochloride
Molecular FormulaC12H17Cl2NO3
Molecular Weight294.17 g/mol
Structural Identifiers
SMILESCN(C)CCOC(=O)COC1=CC=C(C=C1)Cl
InChIInChI=1S/C12H16ClNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H
InChIKeyFIVHOHCAXWQPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Meclofenoxate Hydrochloride (CAS 51-68-3): Core Specifications and Procurement-Relevant Profile for Research and Industrial Use


Meclofenoxate Hydrochloride (CAS 51-68-3, free base CAS 51-68-3; hydrochloride salt CAS 3685-84-5), also referred to as centrophenoxine, is a cholinergic nootropic agent and a diester conjugate of dimethylethanolamine (DMAE) and p-chlorophenoxyacetic acid (pCPA) [1]. It is a synthetic, small-molecule psychostimulant that acts primarily by enhancing cholinergic transmission and has been used clinically to treat conditions such as senile dementia, traumatic coma, and anoxia neonatorum [1]. As a chemical procurement entity, it is a white crystalline powder with a melting point of 135-139°C, extremely soluble in water, and unstable in aqueous solution due to rapid hydrolysis .

Why Meclofenoxate Hydrochloride Cannot Be Interchanged with DMAE or Other Nootropic Analogs Without Loss of Functional Performance


Meclofenoxate Hydrochloride is not merely a pro-drug for DMAE but a molecular conjugate with distinct pharmacokinetic and pharmacodynamic properties. Its pCPA moiety serves as an active carrier that significantly enhances blood-brain barrier (BBB) penetration compared to DMAE alone [1]. Moreover, the compound's efficacy in reversing amnestic states differs markedly from that of piracetam and other nootropics depending on the specific neuropathological model, indicating that target engagement and mechanism are not interchangeable [2]. Therefore, substituting Meclofenoxate Hydrochloride with DMAE or another in-class compound based solely on nominal mechanism class can result in substantially altered brain exposure and therapeutic outcome.

Quantitative Differentiation of Meclofenoxate Hydrochloride (51-68-3): Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


Superior Brain Bioavailability vs. DMAE: Quantified Enhancement of Brain Exposure

Meclofenoxate (centrophenoxine) achieves significantly higher brain concentrations of the active DMAE moiety compared to administering an equimolar dose of DMAE directly. This is due to the pCPA moiety's role as a carrier that facilitates superior BBB penetration [1]. The esterified form's enhanced lipophilicity and active transport mechanisms result in a greater delivery of the cholinergic precursor to the CNS, establishing a clear advantage for in vivo neuropharmacology studies over the direct use of DMAE.

Pharmacokinetics Blood-Brain Barrier Drug Delivery Nootropics

Distinct and Model-Dependent Antiamnestic Efficacy vs. Piracetam and Nicergoline

In a comparative pharmacological analysis across three distinct amnesia models, Meclofenoxate demonstrated a unique efficacy profile. While piracetam and nicergoline showed protective effects across models, Meclofenoxate was distinguished as the most effective agent in electroconvulsive shock (ECS)-induced amnesia [1]. This model-dependent superiority indicates a mechanism of action distinct from pyrrolidinone-derived racetams and ergoloid vasodilators, making Meclofenoxate the preferred tool compound for investigating memory deficits of specific etiologies.

Cognitive Neuroscience Memory Impairment Drug Screening Amnesia Models

Distinct Modulation of Brain Biogenic Monoamines vs. Structural Analog Adafenoxate

Meclofenoxate and its close structural analog adafenoxate exhibit qualitatively different effects on the regional brain concentrations of key monoamine neurotransmitters in aged rats. While both compounds increase cortical and striatal serotonin (5-HT), they diverge in their modulation of noradrenaline (NA) and dopamine (DA). Meclofenoxate decreases NA in the cerebral cortex and hypothalamus, and increases DA in the hippocampus and hypothalamus. In contrast, adafenoxate increases NA in the cortex and hippocampus and decreases DA in the striatum [1]. This neurochemical divergence confirms that small structural modifications lead to fundamentally different neuromodulatory profiles, precluding simple analog substitution.

Neurochemistry Monoamine Neurotransmission Aging Neuroscience CNS Pharmacology

Clinical Efficacy in Senile Dementia: Quantified Improvement vs. Baseline and Placebo

In a randomized, double-blind, placebo-controlled clinical trial involving patients with moderate dementia, Meclofenoxate demonstrated a clear therapeutic signal. Treatment with the compound resulted in a substantially higher rate of improved psychomotor and behavioral performance compared to placebo [1]. Additionally, a separate double-blind comparative trial confirmed that prolonged treatment with Meclofenoxate significantly improved cognitive performance (attention, concentration, memory, and IQ) in patients with senile dementia of Alzheimer type (SDAT) [2]. These clinical data provide a human validation endpoint that distinguishes Meclofenoxate from purely preclinical nootropic candidates.

Geriatric Psychiatry Alzheimer's Disease Clinical Trial Cognitive Assessment

Quantified Reduction of the Aging Biomarker Lipofuscin in Multiple Tissues

Meclofenoxate is one of the few nootropic agents with a well-documented and quantified ability to reduce intracellular lipofuscin pigment, a hallmark biomarker of cellular aging. Studies demonstrate a progressive and substantial reduction in the volume of myocardial tissue occupied by lipofuscin following treatment [1]. This effect is also observed in the central nervous system, where Meclofenoxate reduces neuronal lipofuscin accumulation in the cerebral cortex and hippocampus of aged mice, correlating with improved learning and memory performance . While other nootropics like piracetam have been associated with lipofuscin decrease, Meclofenoxate's lipofuscinolytic activity is a historically central and mechanistically investigated feature of the compound.

Cellular Senescence Gerontology Neuroprotection Aging Biomarkers

Established Pharmaceutical Bioequivalence and Regulatory Precedent

The clinical pharmacokinetics and bioequivalence of Meclofenoxate Hydrochloride formulations have been rigorously established in human subjects. A crossover study in healthy volunteers demonstrated that a 200 mg dose of the compound is rapidly hydrolyzed to its active metabolite, 4-chlorophenoxyacetic acid, with the test and reference formulations meeting FDA bioequivalence criteria (90% CIs for Cmax and AUC within 80-125%) [1]. A more recent study using dual-component analysis (detecting both 4-CPA and DMAE metabolites) further confirmed bioequivalence for a 300 mg dose, establishing key pharmacokinetic parameters for both metabolites [2]. This robust clinical pharmacokinetic dataset provides a level of pharmaceutical characterization that is often absent for newer or less established nootropic research compounds.

Pharmaceutical Development Bioequivalence Regulatory Science Formulation Analysis

Validated Application Scenarios for Meclofenoxate Hydrochloride Based on Differential Evidence


In Vivo Studies Requiring Maximized CNS Delivery of a Cholinergic Precursor

When designing an in vivo experiment to study the effects of enhanced cholinergic tone on cognitive function or neuroprotection, Meclofenoxate is the preferred compound over DMAE. The evidence demonstrates that the pCPA esterification confers significantly superior blood-brain barrier penetration and brain accumulation of the active DMAE moiety compared to administering equimolar DMAE directly [1]. This differential brain exposure is critical for achieving pharmacologically relevant concentrations in the CNS and should guide procurement for any study where target engagement in the brain is paramount.

Preclinical Screening in Models of ECS-Induced or Cholinergic Amnesia

For laboratories utilizing electroconvulsive shock (ECS) or scopolamine to induce amnestic states in rodents, Meclofenoxate is the empirically validated positive control of choice. Comparative pharmacological profiling has shown that Meclofenoxate is the most effective agent in reversing ECS-induced memory deficits and, alongside nicergoline, is highly effective in scopolamine-induced amnesia, outperforming piracetam in these specific models [1]. Procuring Meclofenoxate for these assays ensures a robust and model-appropriate reference standard, reducing the risk of false-negative results in drug discovery screening cascades.

Gerontological Research on Lipofuscin Accumulation and Cellular Senescence

Meclofenoxate serves as a valuable pharmacological probe for investigating the mechanisms and reversibility of lipofuscin accumulation, a cardinal biomarker of cellular aging. The compound has a well-documented ability to reduce lipofuscin deposits in both neuronal [1] and myocardial tissues [2] of aged animals. This makes it an essential reference compound for studies aiming to quantify the effects of novel interventions on age-pigment clearance or to explore the functional consequences of lipofuscin reduction on organ physiology and cognitive aging.

Clinical and Translational Research in Dementia and Age-Related Cognitive Decline

For investigators designing clinical trials or translational studies targeting senile dementia of the Alzheimer type, Meclofenoxate represents one of the few cholinergic nootropics with a body of controlled clinical evidence. Randomized, double-blind trials have demonstrated significant improvements in psychomotor performance, behavior, and cognitive metrics (including memory and IQ) in patients with moderate dementia following treatment with Meclofenoxate [1][2]. This clinical validation makes the compound a suitable reference agent for benchmarking novel therapeutic candidates or for use in comparative effectiveness research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meclofenoxate Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.